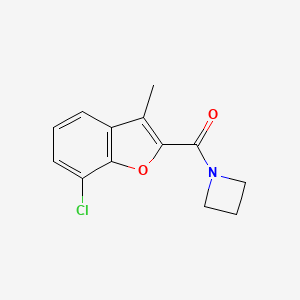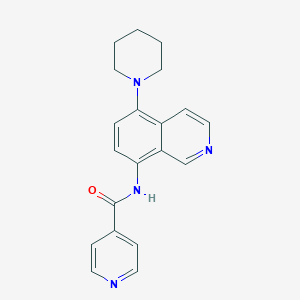![molecular formula C18H15F3N2OS B7462014 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide, commonly known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTA-EG6 is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties. In
Applications De Recherche Scientifique
BTA-EG6 has been shown to have a variety of scientific research applications. One of the most promising areas of research involves its anti-inflammatory properties. BTA-EG6 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in a variety of inflammatory diseases. Additionally, BTA-EG6 has been shown to have anti-tumor properties, making it a potential candidate for cancer research.
Mécanisme D'action
The mechanism of action of BTA-EG6 is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BTA-EG6 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. Additionally, BTA-EG6 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, BTA-EG6 has been shown to have antioxidant properties, which can help protect cells from damage. Additionally, BTA-EG6 has been shown to have neuroprotective properties, making it a potential candidate for research into neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BTA-EG6 in lab experiments is its relatively simple synthesis method. Additionally, BTA-EG6 has been shown to have low toxicity, making it a safer option for use in research. However, one of the limitations of using BTA-EG6 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving BTA-EG6. One area of research involves further exploring its anti-inflammatory and anti-tumor properties, with the goal of developing new treatments for inflammatory diseases and cancer. Additionally, research into the neuroprotective properties of BTA-EG6 could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research into the mechanism of action of BTA-EG6 could lead to the development of new drugs that target specific enzymes and signaling pathways.
Méthodes De Synthèse
BTA-EG6 can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with ethylene oxide to form 2-(2-hydroxyethyl)benzothiazole. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form the final product, BTA-EG6. The synthesis of BTA-EG6 has been optimized to increase yield and purity, making it a viable option for use in research.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)13-5-3-4-12(10-13)11-16(24)22-9-8-17-23-14-6-1-2-7-15(14)25-17/h1-7,10H,8-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIVEPAHIUSXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


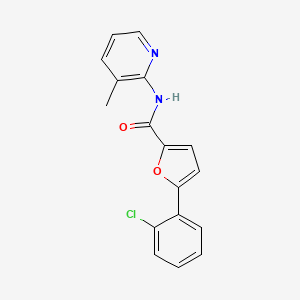


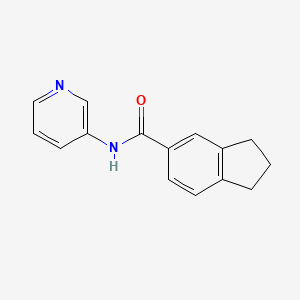
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
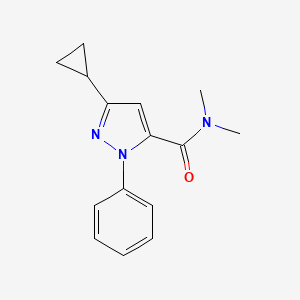

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)
